molecular formula C14H23N3O2 B1321073 N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 356068-86-5

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B1321073
M. Wt: 265.35 g/mol
InChI Key: BRZYBFNUINXZMJ-UHFFFAOYSA-N
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Description

The compound "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide" is a derivative of the pyrrole class of compounds, which are heterocyclic aromatic organic compounds. Pyrrole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound is structurally related to other pyrrole derivatives that have been synthesized and studied for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions on the ring. For example, a related compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, was synthesized and characterized using spectroscopic techniques such as 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy . The synthesis was found to be exothermic and spontaneous at room temperature, indicating that similar conditions might be applicable for the synthesis of "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide".

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often investigated using X-ray crystallography and quantum chemical calculations. For instance, the molecular geometry of N,N-dimethyl-1H-pyrrole-2-carboxamide was determined through low-temperature X-ray crystal structure analysis, revealing preferential interactions between the carbonyl π system and the lone pair electrons of the amide nitrogen atom . Similar analysis techniques could provide insights into the molecular structure of "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide".

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including condensation, substitution, and addition reactions, depending on the functional groups present. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share structural similarities with the compound of interest, can react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Understanding the reactivity of the functional groups in "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide" is crucial for predicting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as density functional theory (DFT), can be used to evaluate properties like thermodynamic parameters, vibrational frequencies, and electronic transitions . Additionally, topological parameters from Atoms in Molecules (AIM) theory can provide insights into the strength and nature of intra- and intermolecular interactions . These analyses are essential for a comprehensive understanding of the physical and chemical properties of "N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide".

Scientific Research Applications

Cancer Research and Imaging

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide has been explored in cancer research, particularly as a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase. This compound, synthesized via nucleophilic substitution followed by chromatographic purification, offers a novel approach in cancer diagnostics and imaging, specifically in tyrosine kinase-related cancer studies (Ji‐Quan Wang et al., 2005).

Anticancer Activity

Another significant area of research is in understanding the anticancer potential of this compound. Studies have utilized electronic structure approaches to investigate its chemical characteristics, revealing insights into its bioactivity against cancer. This includes conformational analysis, wavefunction-based reactivity analysis, and molecular docking simulations to understand its interaction with proteins related to cancer (J. S. Al-Otaibi et al., 2022).

Molecular Structure and Spectral Analysis

Research has also delved into the molecular structure and spectral analysis of related compounds. For example, the analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has provided insights into the formation and properties of these compounds, utilizing quantum chemical calculations and vibrational analysis. This research contributes to a deeper understanding of the chemical behavior and potential applications of such compounds (R. N. Singh et al., 2013).

Antimicrobial Agents

Additionally, the compound's derivatives have been studied for their potential as antimicrobial agents. The synthesis of new derivatives and their bioevaluation have shown promising results against various microbial strains, indicating potential applications in developing new antimicrobial treatments (Biointerface Research in Applied Chemistry, 2020).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-5-17(6-2)8-7-15-14(19)13-10(3)12(9-18)16-11(13)4/h9,16H,5-8H2,1-4H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZYBFNUINXZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609672
Record name N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

CAS RN

356068-86-5
Record name N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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Record name N-(2-(DIETHYLAMINO)ETHYL)-5-FORMYL-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE
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Synthesis routes and methods I

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1204 g) and 6020 mL of dimethylformamide were stirred at room temperature while 1-(3-dimethyl-aminopropyl-3-ethylcarbodiimide hydrochloride (2071 g), hydroxybenzotriazole (1460 g), triethylamine (2016 mL) and diethylethylenediamine (1215 mL) were added. The mixture was stirred for 20 hours at room temperature. The mixture was diluted with 3000 mL of water, 2000 mL of brine and 3000 mL of saturated sodium bicarbonate solution and the pH adjusted to greater than 10 with 10 N sodium hydroxide. The mixture was extracted twice with 5000 mL each time of 10% methanol in dichloromethane and the extracts combined, dried over anhydrous magnesium sulfate and rotary evaporated to dryness. The mixture was with diluted with 1950 mL of toluene and rotary evaporated again to dryness. The residue was triturated with 3:1 hexane:diethyl ether (4000 mL). The solids were collected by vacuum filtration, washed twice with 400 mL of ethyl acetate and dried under vacuum at 34° C. for 21 hours to give 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide (819 g, 43% yield) as a light brown solid. 1H-NMR (dimethylsulfoxide-d6) δ0.96 (t, 6H, 2×CH3), 2.31, 2.38 (2×s, 2×CH3), 2.51 (m, 6H 3×CH2), 3.28 (m, 2H, CH2), 7.34 (m, 1H, amide NH), 9.56 (s, 1H, CHO), 11.86 (s, 1H, pyrrole NH). MS m/z 266 [M+1].
Quantity
1204 g
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[Compound]
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3-dimethyl-aminopropyl-3-ethylcarbodiimide hydrochloride
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2071 g
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1460 g
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1215 mL
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2016 mL
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6020 mL
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3000 mL
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brine
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2000 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (5 g, 2.99 mmol) reacted with N,N-diethylethylenediamine (4.62 mL) to give 6.19 g (78%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide.
Quantity
5 g
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4.62 mL
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Synthesis routes and methods IV

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket, addition funnel and an air condenser were charged 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (0.25 Kg; 1.5 mole), tetrahydrofuran (3.5 L), dicyclohexyl carbodimide (0.432 Kg), 1-hydroxy benzotriazole (0.306 Kg) and stirred well for 30 minutes. To this solution, a premixed solution of TEA (0.42 L) in tetrahydrofuran (1.25 L) and 2-diethylaminoethyl amine (0.286 L; 2.04 mole) in tetrahydrofuran (1.25 L) were added successively at 25-30° C. After addition, the reaction mixture was stirred for 16 hours at 25-30° C. and the byproduct generated was removed by filtration through filtration funnel. The solvent was removed by distillation under diminished pressure. The resulting product was suspended in DM water and the pH of the slurry adjusted to 12-13 with aqueous NaOH solution. After pH adjustment, the product was extracted with ethyl acetate and washed successively organic layer with aqueous NaHCO3, saturated solution of NaCl and DM water. Organic layer was separated and ¾th of the solvent distilled under diminished pressure. The product was cooled to 0-5° C. and stirred for 2 hours, filtered and washed with chilled ethyl acetate (70 mL). The product was dried at 60° C.
[Compound]
Name
10-L
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0 (± 1) mol
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reactant
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0.25 kg
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reactant
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0.432 kg
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0.306 kg
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3.5 L
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[Compound]
Name
TEA
Quantity
0.42 L
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reactant
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0.286 L
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reactant
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Quantity
1.25 L
Type
solvent
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1.25 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
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N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 5
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N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
Reactant of Route 6
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N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

Citations

For This Compound
8
Citations
H Kataoka, T Saita, R Sogawa, Y Yamamoto… - Biological and …, 2021 - jstage.jst.go.jp
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for treating metastatic renal cell carcinoma. This study reports a specific and sensitive competitive enzyme-linked …
Number of citations: 4 www.jstage.jst.go.jp
G Meng, C Liu, S Qin, M Dong, X Wei, M Zheng… - Research on Chemical …, 2015 - Springer
To search for an economical and convenient synthesis of sunitinib and its malate salt, optimization of a scalable synthetic route was explored by designing a standard experimental …
Number of citations: 20 link.springer.com
AD Jagtap, PT Chang, JR Liu, HC Wang… - European Journal of …, 2014 - Elsevier
A series of 6-acylureido derivatives containing a 3-(pyrrol-2-ylmethylidene)indolin-2-one scaffold were synthesized as potential dual Aurora B/FLT3 inhibitors by replacing the 6-…
Number of citations: 31 www.sciencedirect.com
J Hwang, N Haacke, L Borgelt, X Qiu, R Gasper… - European Journal of …, 2023 - Elsevier
Ribonuclease L (RNase L) plays a crucial role in an antiviral pathway of interferon-induced innate immunity by degrading RNAs to prevent viral replication. Modulating RNase L activity …
Number of citations: 2 www.sciencedirect.com
CJ Matheson, KA Casalvieri, DS Backos… - European journal of …, 2020 - Elsevier
AMP-activated protein kinase (AMPK) is a central metabolic regulator that promotes cancer growth and survival under hypoxia and plays a role in the maintenance of cancer stem cells. …
Number of citations: 17 www.sciencedirect.com
P Gupta, S Panday, A Hazra… - … Sustainable Chemistry & …, 2023 - ACS Publications
A novel intramolecular direct amidation of unactivated esters with nitroarenes under a mild, practical, and scalable synthetic protocol is the subject of this present investigation. The …
Number of citations: 0 pubs.acs.org
P Zhang, D Sui, H Xu, W Sun, X Yu, S Qu, J Hu… - Chemical Research in …, 2014 - Springer
We designed and synthesized a 7-azaindole derivative(TH1082), which was characterized by 1 H NMR and 13 C-NMR. We investigated its antitumor effects on human melanoma A375 …
Number of citations: 5 link.springer.com
RA Rowlands, Q Chen, RA Bouley… - Journal of medicinal …, 2021 - ACS Publications
The ability of G protein-coupled receptor (GPCR) kinases (GRKs) to regulate the desensitization of GPCRs has made GRK2 and GRK5 attractive targets for treating diseases such as …
Number of citations: 7 pubs.acs.org

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